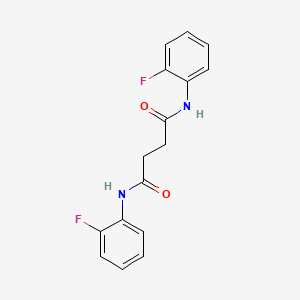

N,N'-bis(2-fluorophenyl)succinamide

Description

N,N'-Bis(2-fluorophenyl)succinamide is a bis-aryl succinamide derivative featuring two 2-fluorophenyl groups attached to the nitrogen atoms of a succinamide backbone.

Synthesis: The general synthesis involves reacting succinic anhydride with substituted anilines. For example, N-(2-methylphenyl)succinamic acid is synthesized by treating succinic anhydride with o-toluidine in toluene, followed by purification via recrystallization . Similarly, fluorinated analogs like this compound likely form through condensation of succinic anhydride with 2-fluoroaniline.

Properties

IUPAC Name |

N,N'-bis(2-fluorophenyl)butanediamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F2N2O2/c17-11-5-1-3-7-13(11)19-15(21)9-10-16(22)20-14-8-4-2-6-12(14)18/h1-8H,9-10H2,(H,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMDSJVDBRUFMFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)CCC(=O)NC2=CC=CC=C2F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Features :

- The 2-fluorophenyl groups introduce steric hindrance and electronic effects due to fluorine's electronegativity.

- Antiparallel conformations of N–H and C=O bonds are expected, similar to N,N'-bis(3-chlorophenyl)succinamide .

- Fluorine's small atomic radius may allow tighter crystal packing compared to bulkier substituents like methyl or chlorine.

Potential Applications:

- Material Science : Fluorinated aromatic amines are used in optoelectronic materials , implying possible utility in functional polymers.

Comparison with Structural Analogs

Substituent Effects on Molecular Conformation

The position and nature of substituents significantly influence molecular geometry:

*Inferred based on steric/electronic similarities to ortho-substituted analogs.

Key Trends :

Crystal Packing and Hydrogen Bonding

Hydrogen-bonding patterns govern crystal packing and stability:

*Predicted based on analog data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.